molecular formula C10H11N3 B3433020 2-Cyclobutyl-3h-imidazo[4,5-b]pyridine CAS No. 119628-82-9

2-Cyclobutyl-3h-imidazo[4,5-b]pyridine

Cat. No.: B3433020
CAS No.: 119628-82-9
M. Wt: 173.21 g/mol
InChI Key: RLGOSJYCPKFNAU-UHFFFAOYSA-N
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Description

2-Cyclobutyl-3h-imidazo[4,5-b]pyridine is a heterocyclic compound that features both an imidazole ring and a pyridine ringIts unique structure allows it to interact with biological targets, making it a subject of interest in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutyl-3h-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with 2-cyanopyridine in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent quality and scalability. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutyl-3h-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced imidazo[4,5-b]pyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: N-bromosuccinimide, phosphorus tribromide, often in polar aprotic solvents.

Major Products:

Scientific Research Applications

2-Cyclobutyl-3h-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases involved in cancer progression.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-3h-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, thereby modulating signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for the development of anticancer drugs .

Comparison with Similar Compounds

  • 2-Cyclopropyl-3h-imidazo[4,5-b]pyridine
  • 2-Cyclopentyl-3h-imidazo[4,5-b]pyridine
  • 2-Cyclohexyl-3h-imidazo[4,5-b]pyridine

Comparison: Compared to its analogs, 2-Cyclobutyl-3h-imidazo[4,5-b]pyridine exhibits unique properties due to the size and strain of the cyclobutyl ring. This structural feature can influence its binding affinity and selectivity towards biological targets, making it distinct in its pharmacological profile.

Properties

IUPAC Name

2-cyclobutyl-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-3-7(4-1)9-12-8-5-2-6-11-10(8)13-9/h2,5-7H,1,3-4H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGOSJYCPKFNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC3=C(N2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801284047
Record name 2-Cyclobutyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119628-82-9
Record name 2-Cyclobutyl-3H-imidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119628-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclobutyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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